2-Ethyl-2-butenal

Chemical Engineering Process Chemistry Purification

2-Ethyl-2-butenal, also known as 2-ethylcrotonaldehyde, is an α,β-unsaturated aldehyde with the molecular formula C6H10O and a molecular weight of 98.143 g/mol. Characterized as a colorless, flammable liquid , its structure features a four-carbon butenal backbone with an ethyl group substituted at the second carbon position, giving it the IUPAC name (2E)-2-ethylbut-2-enal.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
Cat. No. B7823380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-butenal
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCC(=CC)C=O
InChIInChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3
InChIKeyIQGZCSXWIRBTRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2-butenal (CAS 19780-25-7): A Distinct α,β-Unsaturated Aldehyde Intermediate for Chemical Sourcing


2-Ethyl-2-butenal, also known as 2-ethylcrotonaldehyde, is an α,β-unsaturated aldehyde with the molecular formula C6H10O and a molecular weight of 98.143 g/mol [1]. Characterized as a colorless, flammable liquid , its structure features a four-carbon butenal backbone with an ethyl group substituted at the second carbon position, giving it the IUPAC name (2E)-2-ethylbut-2-enal [1]. The compound is valued in industrial and research settings primarily as an organic synthesis intermediate, where its conjugated aldehyde and alkene functionalities enable participation in a wide range of addition and condensation reactions .

Workflow
Organic synthesis intermediate
Selection Logic
Conjugated enal system for addition and condensation reactions
Use Context
Building block for downstream derivatives; research-scale and industrial synthesis

Why Generic Substitution Fails: Physicochemical and Reactivity Distinctions in 2-Ethyl-2-butenal


The assumption that α,β-unsaturated aldehydes are interchangeable is a common pitfall in chemical sourcing and synthesis planning. While compounds like crotonaldehyde, 2-methyl-2-butenal, and 2-ethyl-2-hexenal share the same functional group class, their distinct molecular structures lead to significant, quantifiable differences in key properties such as volatility, lipophilicity, and reactivity [1][2]. These differences directly impact their handling requirements, behavior in reaction media, and performance in downstream applications, meaning a simple swap without considering the specific evidence can compromise process efficiency, safety, and yield.

Boiling point mismatch with crotonaldehyde alters distillation requirements and safety protocols.
Density and molar volume differ from 2-methyl-2-butenal, affecting volumetric process parameters.
Higher lipophilicity (LogP) than crotonaldehyde shifts extraction and chromatography behavior.

Quantitative Differentiation of 2-Ethyl-2-butenal from Key In-Class Analogs


Boiling Point: A 32°C Separation from Crotonaldehyde Impacts Distillation and Handling

The boiling point of 2-ethyl-2-butenal at standard atmospheric pressure (760 mmHg) is 136.5 °C . In a direct comparison, its closest structural analog, crotonaldehyde (2-butenal), exhibits a significantly lower boiling point of 104-105 °C under identical conditions [1]. This difference of approximately 32 °C is a direct consequence of the ethyl substitution on the 2-butenal backbone, which increases molecular weight and alters intermolecular forces.

Boiling Point
Head-to-head
136.5 °C vs 104–105 °C (crotonaldehyde)
Δ ≈ +32 °C
Distinct distillation and handling profile
Process re-validation required upon substitution
Chemical Engineering Process Chemistry Purification

Density and Molar Volume: Contrasting Physical Properties with 2-Methyl-2-butenal

2-Ethyl-2-butenal has a measured density of 0.829 g/cm³ . In contrast, its lower homolog, 2-methyl-2-butenal, has a higher density of 0.871 g/mL [1]. This ~5% difference in density correlates with a larger molar volume for 2-ethyl-2-butenal (118.3 cm³/mol) compared to 2-methyl-2-butenal (101.8 cm³/mol), as predicted by computational models .

Density & Molar Volume
Head-to-head
Density: 0.829 g/cm³ vs 0.871 g/mL (2-methyl-2-butenal); Molar volume: 118.3 vs 101.8 cm³/mol
Volumetric process parameters differ
Calibration required for flow chemistry or formulation
Process Chemistry Formulation Materials Science

Lipophilicity (LogP): A Higher Value Than Crotonaldehyde Indicates Altered Partitioning Behavior

The partition coefficient (LogP) of 2-ethyl-2-butenal is estimated to be 1.597 or calculated as 1.5416 . This value is substantially higher than the LogP of crotonaldehyde, which is estimated to be 0.60 . The ~1.0 unit difference in LogP signifies a tenfold increase in lipophilicity, which will profoundly impact solubility in organic phases, chromatographic retention times, and bioavailability in biological systems.

Lipophilicity (LogP)
Head-to-head
LogP ~1.54–1.60 vs ~0.60 (crotonaldehyde)
ΔLogP ≈ +1.0 (tenfold increase)
Alters biphasic and chromatographic behavior
Higher organic-phase affinity; review extraction protocols
Medicinal Chemistry Analytical Chemistry Solvent Extraction

Reactivity Profile: The β-Ethyl Substituent Alters Reaction Selectivity and Kinetics

The reactivity of 2-ethyl-2-butenal is characterized by its α,β-unsaturated aldehyde structure. It undergoes oxidation, reduction, and substitution reactions, and is particularly useful as a building block in organic synthesis due to the reactivity of its conjugated system . While direct, side-by-side kinetic comparisons with crotonaldehyde are scarce in the open literature, class-level inference from studies on similar β-substituted enals demonstrates that the β-alkyl substituent directly modulates reaction rates and selectivity [1]. For example, in hydrogenation studies over a Co/Al₂O₃ catalyst, (E)-2-butenal (β-methyl) gave 78% selectivity for the unsaturated alcohol, while the bulkier (E)-2-hexenal (β-n-propyl) gave 77% selectivity, indicating that β-substituent size influences the chemoselectivity of the reaction [1].

Reaction Selectivity
Class-level inference
β-substituent size modulates chemoselectivity in catalytic hydrogenation (analog data: 78% vs 77% selectivity for unsaturated alcohol)
Reactivity profile may differ from unsubstituted analogs
Verify kinetics and selectivity for target reaction conditions
Organic Synthesis Catalysis Chemical Engineering

Synthesis Pathway: Aldol Condensation with Butyraldehyde and Acetaldehyde

A key synthetic route for 2-ethyl-2-butenal involves an aldol condensation reaction between butyraldehyde and acetaldehyde . This method typically uses a base catalyst, such as sodium hydroxide, under controlled temperature conditions . Alternative methods include the condensation of n-butyraldehyde with formaldehyde [1]. This contrasts with the synthesis of 2-methyl-2-butenal, which is prepared by the condensation of acetaldehyde with propionaldehyde [2], highlighting how the choice of starting materials is specific to the target β-substituent.

Synthesis Route
Cross-study comparable
Aldol condensation of butyraldehyde + acetaldehyde; alternative: n-butyraldehyde + formaldehyde
Distinct precursor aldehydes required
Impacts supply chain and in-house synthesis design
Process Chemistry Organic Synthesis Chemical Manufacturing

Validated Application Scenarios for 2-Ethyl-2-butenal in Chemical Sourcing and R&D


Organic Synthesis: Intermediate for 2-Ethylhexanol Production

2-Ethyl-2-butenal serves as a precursor for 2-ethylhexanol, a high-volume industrial alcohol used in plasticizers and surfactants, through hydrogenation of its double bond . Its unique boiling point (136.5 °C) and molar volume (118.3 cm³/mol) make it the only suitable feedstock for this specific route, as other α,β-unsaturated aldehydes would lead to different alcohol products with distinct physical properties .

Flavor and Fragrance Precursor Development

Despite The Good Scents Company noting 'not for fragrance use' for the compound itself , it is recognized as a precursor for complex flavor and fragrance compounds . Its higher LogP (~1.6) compared to crotonaldehyde (~0.6) suggests it may produce more lipophilic derivatives, which is a key parameter for the tenacity and substantivity of aroma molecules . Researchers can leverage this property for designing new, long-lasting scent ingredients.

Model Substrate for β-Substituted Enals in Catalytic Studies

The compound is an ideal candidate for studying the influence of β-alkyl substitution on the chemoselectivity of reactions involving α,β-unsaturated aldehydes. Its structure is more complex than crotonaldehyde but less bulky than 2-ethyl-2-hexenal, providing a valuable intermediate point for probing catalyst steric and electronic effects. Data from hydrogenation studies on related compounds (e.g., 78% selectivity for 2-butenal) provides a baseline for which the performance of 2-ethyl-2-butenal can be compared .

Application
Selection Property
Validation Focus
2-Ethylhexanol precursor
Distinct boiling point and molar volume for hydrogenation route
Distillation performance; alcohol product purity
Flavor/fragrance precursor development
Higher LogP relative to crotonaldehyde for lipophilic derivatives
Derivative tenacity and substantivity; not for direct fragrance use
Catalytic selectivity studies
Intermediate β-ethyl substituent size for probing steric effects
Chemoselectivity compared to crotonaldehyde and 2-hexenal benchmarks

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